molecular formula C17H11BrN2O4 B12914217 Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate CAS No. 651311-55-6

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate

Cat. No.: B12914217
CAS No.: 651311-55-6
M. Wt: 387.2 g/mol
InChI Key: YQUQAGRUOKXIOV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate is a quinoline derivative featuring three key substituents:

  • Position 4: A bromine atom, which enhances electrophilic reactivity and influences molecular planarity .
  • Position 8: A methyl carboxylate ester, affecting solubility and metabolic stability .

This compound’s structural complexity makes it relevant for pharmaceutical and agrochemical research, particularly in targeting biological pathways influenced by halogenated and nitro-substituted aromatics.

Properties

CAS No.

651311-55-6

Molecular Formula

C17H11BrN2O4

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate

InChI

InChI=1S/C17H11BrN2O4/c1-24-17(21)13-4-2-3-12-14(18)9-15(19-16(12)13)10-5-7-11(8-6-10)20(22)23/h2-9H,1H3

InChI Key

YQUQAGRUOKXIOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Quinoline Derivatives

Compound Name Position 2 Substituent Position 4 Substituent Position 8 Substituent Key Properties/Applications Reference
Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate 4-nitrophenyl (electron-withdrawing) Br (halogen) Methyl ester (electron-withdrawing) Herbicidal, antimicrobial potential
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate - OH (hydroxyl) Ethyl ester Solubility, metabolic intermediates
4-Bromo-8-methoxyquinoline - Br OCH₃ (electron-donating) Radiopharmaceutical precursor
8-Bromo-4-chloro-2-phenylquinoline Phenyl Cl (halogen) - Structural simplicity, halogen effects
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate - Oxo (electron-withdrawing) Methyl ester, NO₂ (position 8) Unknown bioactivity

Key Observations :

  • Halogen Differences : Bromine at position 4 offers greater steric bulk and a stronger leaving group tendency than chlorine (), which may influence binding in biological targets .
  • Ester Variations : Methyl esters (target compound) generally confer lower solubility than ethyl esters () but may improve membrane permeability .

Table 2: Bioactivity Profiles

Compound Class Activity Type Efficacy Notes Reference
1,3,4-Thiadiazole derivatives (4-nitrophenyl-containing) Antimicrobial (E. coli, C. albicans) 4 compounds showed superior activity
Quinoline herbicidal derivatives (4-nitrophenyl) Herbicidal (rape seedlings) Moderate activity; barnyard grass inactive
α-Aminophosphonates (4-nitrophenyl) Antioxidant (DPPH, NO scavenging) Compound 4e showed notable activity
4-Bromo-8-methoxyquinoline Radiopharmaceutical precursor Used in PET/SPECT imaging probes

Key Observations :

  • Antimicrobial Activity: While the target compound’s 4-nitrophenyl group is shared with active thiadiazoles (), its quinoline core may direct activity toward different microbial targets.
  • Herbicidal Selectivity: Similar to ’s quinoline derivatives, the target compound’s nitro and bromo substituents may enhance selectivity for specific plant species.
  • Antioxidant Potential: The absence of phosphonate groups (cf. ) suggests the target compound may lack direct radical-scavenging activity unless metabolized.

Crystallography :

  • The planar structure of 4-bromo-8-methoxyquinoline () suggests that the target compound’s bromo and ester groups may also promote crystallinity, though π-π stacking could be disrupted by the bulky 4-nitrophenyl group .

Solubility and Stability :

  • The methyl ester at position 8 likely reduces aqueous solubility compared to hydroxyl () or boronate esters (), but improves stability against hydrolysis .

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